molecular formula C17H36O3Si B14535879 3-Methylbutyl 2-[(tripropylsilyl)oxy]propanoate CAS No. 62281-59-8

3-Methylbutyl 2-[(tripropylsilyl)oxy]propanoate

Cat. No.: B14535879
CAS No.: 62281-59-8
M. Wt: 316.6 g/mol
InChI Key: ZWWCICYGUDSMHL-UHFFFAOYSA-N
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Description

3-Methylbutyl 2-[(tripropylsilyl)oxy]propanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes a tripropylsilyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbutyl 2-[(tripropylsilyl)oxy]propanoate typically involves the esterification of 3-methylbutanol with 2-[(tripropylsilyl)oxy]propanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and efficiency of the product. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Methylbutyl 2-[(tripropylsilyl)oxy]propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 3-methylbutanol and 2-[(tripropylsilyl)oxy]propanoic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The tripropylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water as a solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.

Major Products Formed

    Hydrolysis: 3-Methylbutanol and 2-[(tripropylsilyl)oxy]propanoic acid.

    Reduction: 3-Methylbutyl alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

3-Methylbutyl 2-[(tripropylsilyl)oxy]propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the tripropylsilyl group into molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Methylbutyl 2-[(tripropylsilyl)oxy]propanoate exerts its effects is primarily through its interactions with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components. The tripropylsilyl group can also interact with biological membranes, potentially affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbutyl propanoate: Similar ester structure but lacks the tripropylsilyl group.

    3-Methylbutyl 2-methylpropanoate: Another ester with a different alkyl group.

    Isopentyl propanoate: Similar ester but with a different alkyl chain length.

Uniqueness

3-Methylbutyl 2-[(tripropylsilyl)oxy]propanoate is unique due to the presence of the tripropylsilyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability and reactivity, making it valuable in various applications.

Properties

CAS No.

62281-59-8

Molecular Formula

C17H36O3Si

Molecular Weight

316.6 g/mol

IUPAC Name

3-methylbutyl 2-tripropylsilyloxypropanoate

InChI

InChI=1S/C17H36O3Si/c1-7-12-21(13-8-2,14-9-3)20-16(6)17(18)19-11-10-15(4)5/h15-16H,7-14H2,1-6H3

InChI Key

ZWWCICYGUDSMHL-UHFFFAOYSA-N

Canonical SMILES

CCC[Si](CCC)(CCC)OC(C)C(=O)OCCC(C)C

Origin of Product

United States

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